

Physical and chemical properties of Ethyl 2-fluoronicotinate

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Compound of Interest

Compound Name: Ethyl 2-fluoronicotinate

Cat. No.: B172736

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An In-depth Technical Guide to Ethyl 2-fluoronicotinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-fluoronicotinate is a fluorinated heterocyclic compound with significant potential in medicinal chemistry and drug development. The presence of a fluorine atom at the 2-position of the pyridine ring imparts unique electronic properties, enhancing its reactivity and potential as a versatile building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of **Ethyl 2-fluoronicotinate**, detailed experimental protocols for its synthesis, and an analysis of its spectroscopic characteristics. Furthermore, this document explores its chemical reactivity, potential biological activities, and safety considerations, serving as a crucial resource for researchers in the pharmaceutical and chemical sciences.

Chemical and Physical Properties

While experimental data for some physical properties of **Ethyl 2-fluoronicotinate** are not readily available in the literature, a combination of computed data and comparison with analogous compounds allows for a reliable estimation. The properties are summarized in the table below.

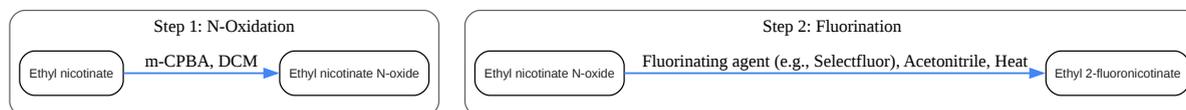
Property	Value	Source/Method
IUPAC Name	ethyl 2-fluoropyridine-3-carboxylate	PubChem[1]
CAS Number	113898-56-9	PubChem[1]
Molecular Formula	C ₈ H ₈ FNO ₂	PubChem[1]
Molecular Weight	169.15 g/mol	PubChem[1]
Appearance	Colorless to light yellow liquid (Predicted)	N/A
Boiling Point	~78 °C at 0.1 mmHg (Estimated)	Based on Ethyl 2-chloronicotinate[2]
Melting Point	Not available	N/A
Density	Not available	N/A
Solubility	Soluble in common organic solvents (Predicted)	N/A
XLogP3	1.5	Computed by PubChem[1]
Topological Polar Surface Area	39.2 Å ²	Computed by PubChem[1]

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **Ethyl 2-fluoronicotinate** is not widely published. However, a plausible and efficient synthetic route involves the fluorination of the corresponding pyridine N-oxide. This method is generally applicable to the synthesis of 2-fluoropyridines.

Proposed Synthesis Workflow

The synthesis can be conceptualized as a two-step process starting from commercially available ethyl nicotinate.



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Caption: Proposed two-step synthesis of **Ethyl 2-fluoronicotinate**.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl nicotinate N-oxide

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl nicotinate (1 equivalent) in dichloromethane (DCM).
- **Addition of Oxidizing Agent:** Cool the solution to 0 °C in an ice bath. Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
- **Reaction Monitoring:** Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- **Work-up:** Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM (3x).
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of **Ethyl 2-fluoronicotinate**

- **Reaction Setup:** In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve ethyl nicotinate N-oxide (1 equivalent) in anhydrous acetonitrile.

- Addition of Fluorinating Agent: Add a suitable fluorinating agent, such as Selectfluor® (1.2 equivalents).
- Reaction Conditions: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 4-6 hours. Monitor the reaction by TLC or GC-MS.
- Work-up: After cooling to room temperature, quench the reaction with water and extract the product with ethyl acetate (3x).
- Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The final product, **Ethyl 2-fluoronicotinate**, can be purified by vacuum distillation or column chromatography.

Spectroscopic Data (Predicted)

As experimental spectra are not readily available, the following data is predicted based on the chemical structure and analysis of similar compounds.

¹H NMR Spectroscopy

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~8.3	dd	1H	H at position 6
~8.1	ddd	1H	H at position 4
~7.2	dd	1H	H at position 5
~4.4	q	2H	-OCH ₂ CH ₃
~1.4	t	3H	-OCH ₂ CH ₃

¹³C NMR Spectroscopy

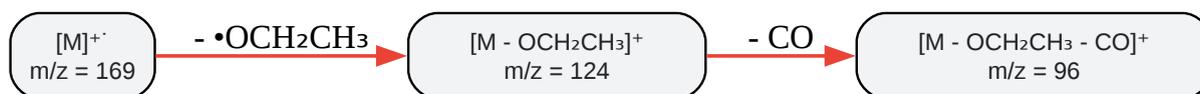
Chemical Shift (ppm)	Assignment
~165	C=O (ester)
~158 (d, $^1J_{CF} \approx 240$ Hz)	C at position 2
~150	C at position 6
~140	C at position 4
~122	C at position 5
~118	C at position 3
~62	-OCH ₂ CH ₃
~14	-OCH ₂ CH ₃

FT-IR Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100-3000	Medium	Aromatic C-H stretch
~2980-2850	Medium	Aliphatic C-H stretch
~1730	Strong	C=O stretch (ester)
~1600, 1470	Medium	C=C and C=N stretching (aromatic ring)
~1300-1000	Strong	C-O stretch and C-F stretch

Mass Spectrometry

The electron ionization mass spectrum is expected to show a molecular ion peak (M^+) at $m/z = 169$. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃, $m/z = 45$) to give a fragment at $m/z = 124$, and the subsequent loss of carbon monoxide (-CO, $m/z = 28$) to yield a fragment at $m/z = 96$.



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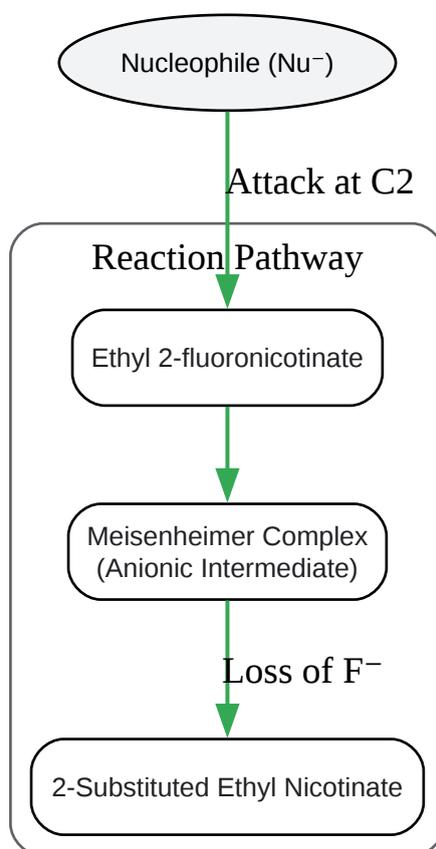
Caption: Predicted mass spectrometry fragmentation pathway.

Chemical Reactivity

The key to the chemical reactivity of **Ethyl 2-fluoronicotinate** lies in the 2-fluoro substituent on the pyridine ring. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect. This, combined with the electron-withdrawing nature of the pyridine nitrogen, makes the carbon atom at the 2-position highly electrophilic and susceptible to nucleophilic aromatic substitution (S_NAr).

The fluorine atom is an excellent leaving group in S_NAr reactions, often showing higher reactivity than other halogens like chlorine. This allows for the facile introduction of a wide range of nucleophiles at the 2-position under relatively mild conditions.

Nucleophilic Aromatic Substitution (S_NAr) Pathway



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Caption: Generalized pathway for nucleophilic aromatic substitution.

Common nucleophiles that can be employed include:

- O-Nucleophiles: Alcohols, phenols (leading to ethers)
- N-Nucleophiles: Amines, amides (leading to substituted amines)
- S-Nucleophiles: Thiols (leading to thioethers)
- C-Nucleophiles: Grignard reagents, organolithium compounds

Potential Biological Activities and Applications

While specific biological data for **Ethyl 2-fluoronicotinate** is limited, the broader class of fluorinated nicotinic acid derivatives has shown promise in various therapeutic areas. The introduction of fluorine can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and bioavailability.[3]
[4]

Derivatives of nicotinic acid are known to exhibit a range of biological activities, including:

- Anti-inflammatory effects
- Antimicrobial (antibacterial and antifungal) properties
- Potential as enzyme inhibitors

The unique reactivity of **Ethyl 2-fluoronicotinate** makes it an attractive starting material for the synthesis of novel drug candidates. By using S_NAr reactions, a diverse library of compounds can be generated for high-throughput screening in various disease models.

Safety and Handling

Specific toxicity data for **Ethyl 2-fluoronicotinate** is not available. However, as with any chemical, it should be handled with appropriate care in a well-ventilated laboratory, and

personal protective equipment (gloves, safety glasses, lab coat) should be worn. Based on related compounds, it may be irritating to the eyes, skin, and respiratory system.

Conclusion

Ethyl 2-fluoronicotinate is a valuable synthetic intermediate with considerable potential for the development of novel pharmaceuticals and agrochemicals. Its key feature is the highly reactive 2-fluoro substituent, which allows for versatile functionalization of the pyridine ring. While a comprehensive set of experimental data is yet to be published, this guide provides a solid foundation of its properties, synthesis, and reactivity based on available information and predictive models. Further research into the biological activities of derivatives of **Ethyl 2-fluoronicotinate** is warranted and could lead to the discovery of new therapeutic agents.

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